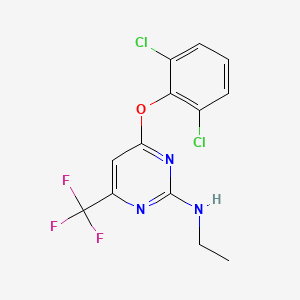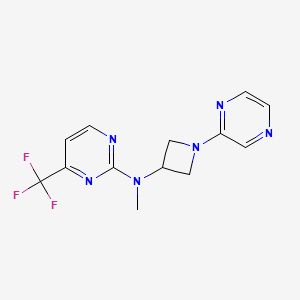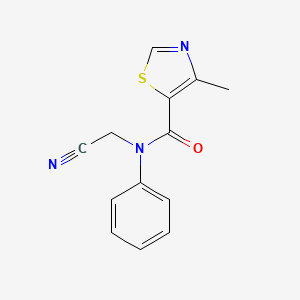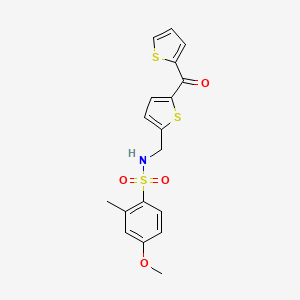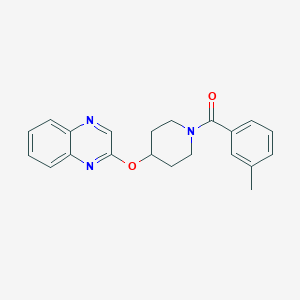![molecular formula C16H14ClNO6S B3005051 Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate CAS No. 339101-60-9](/img/structure/B3005051.png)
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate is a compound that can be synthesized through vicarious nucleophilic substitution of hydrogen atoms in nitroarenes with chloromethylphenyl sulfone. This reaction is highly selective and occurs ortho to the nitro group when using a t-BuOK/THF base/solvent system, which is an efficient method for synthesizing disubstituted nitrobenzene derivatives .
Synthesis Analysis
The synthesis of ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate involves the use of chloromethylphenyl sulfone as a key reagent. The reaction proceeds with high selectivity ortho to the nitro group, which is a characteristic behavior in the vicarious nucleophilic substitution of hydrogen in aromatic nitro compounds . Additionally, the synthesis of similar compounds with sulfonyl groups has been reported, where the structure of these esters was confirmed by IR, NMR, and mass spectra, indicating the reliability of the synthetic methods used .
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate has been elucidated using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry have been employed to confirm the structure of these esters, which includes the sulfonyl and nitro functional groups . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule.
Chemical Reactions Analysis
The chemical reactivity of ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate and related compounds includes reactions such as base-catalyzed hydrolysis. For instance, the base-catalyzed hydrolysis of ethyl 2-nitrobenzenesulphenate has been studied, revealing insights into the kinetics and mechanism of reactions involving sulfonyl esters . These findings can be extrapolated to understand the reactivity of similar sulfonyl-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate can be inferred from studies on related compounds. For example, the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been investigated, providing a basis for understanding the behavior of sulfonyl-containing esters in different environments . Additionally, the formation of metal complexes with ligands containing sulfonyl groups has been explored, which could be relevant for the compound .
科学的研究の応用
Physicochemical Properties and Complex Formation : Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate has been studied for its acid-base properties, solubility, and chemical stability. Complexes with Cu(II), Co(II), and Ni(II) using this compound have been prepared and analyzed, particularly focusing on their solubility products (Chekanova et al., 2014).
Synthesis and Biological Evaluation : Studies on the synthesis and characterization of this compound and related derivatives have been conducted. These studies include the biological evaluation of these compounds, especially focusing on their potential as antioxidants and metal chelating agents. This research is significant in the context of treating metal-induced oxidative stress-related diseases (Sudhana & Adi, 2019).
Spectral Studies and C-S Bond Fission : Research has also been conducted on the synthesis of ethyl-4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates, including the ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate. This includes exploring the structure of these esters using IR, NMR, and mass spectra and studying their carbon-sulfur bond fission properties (El-Bardan, 1992).
Synthesis of Pyrrole-Annulated Heterocyclic Systems : There is also research on the synthesis of pyrrole-annulated heterocyclic systems using ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate as a starting material. This includes the study of various derivatives and their potential applications (Santo et al., 1998).
特性
IUPAC Name |
ethyl 3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6S/c1-2-24-16(19)11-3-8-15(18(20)21)12(9-11)10-25(22,23)14-6-4-13(17)5-7-14/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHSUMOUWUIOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3004976.png)
![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3004978.png)

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)
